1-[3-nitro-4-(1-piperidinyl)benzoyl]piperidine
Overview
Description
“1-[3-nitro-4-(1-piperidinyl)benzoyl]piperidine” is a compound that contains a piperidine moiety. Piperidine is a six-membered heterocyclic amine that is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of “this compound” is not directly available from the search results.Scientific Research Applications
Anti-acetylcholinesterase Activity
Piperidine derivatives, including those with structures related to 1-[3-nitro-4-(1-piperidinyl)benzoyl]piperidine, have been synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. The substitution of the benzamide with bulky moieties significantly increases the activity against AChE, with certain compounds demonstrating considerable potency. These findings suggest potential applications in the development of treatments for diseases characterized by AChE dysfunction, such as Alzheimer's disease. A compound from this research showed an affinity 18,000 times greater for AChE than for BuChE, indicating its potential as an antidementia agent (Sugimoto et al., 1990).
Synthesis of Heterocycles
Research into the enantioselective synthesis of non-natural compounds like (−)-meroquinene, which involve piperidine derivatives, highlights the role of these compounds in complex chemical syntheses. These methodologies offer a route to synthesizing various heterocyclic compounds, including those with potential pharmacological activities. The study showcases the versatility of piperidine derivatives in organic synthesis, particularly in forming piperidine ring systems through tandem Michael reaction methodologies (Barco et al., 1994).
Plasmodium falciparum Protease Inhibition
Piperidine derivatives have been shown to inhibit the aspartic protease of Plasmodium falciparum, the parasite responsible for malaria. The attachment of a nitro group to the benzene ring plays a critical role in inhibiting plasmepsin-II, a key enzyme in the parasite's life cycle. This suggests a potential application of these compounds in developing new antimalarial drugs (Saify et al., 2011).
Antioxidant and Anticancer Applications
Nitroxides, which are stable free radicals containing a nitroxyl group, exhibit a variety of pharmacological activities, including acting as antioxidants and anticancer agents. Piperidine derivatives form a significant part of these compounds, demonstrating their ability to scavenge reactive free radicals and suppress oxidative stress. Their application extends to treating diseases associated with oxidative damage and has been explored in the context of various cancers, showcasing the therapeutic potential of piperidine-based nitroxides (Lewandowski & Gwoździński, 2017).
Future Directions
Piperidine and its derivatives play a significant role in the pharmaceutical industry, and the development of new synthetic methods and applications for these compounds is an active area of research . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating the ongoing interest and potential future directions in this field.
Properties
IUPAC Name |
(3-nitro-4-piperidin-1-ylphenyl)-piperidin-1-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c21-17(19-11-5-2-6-12-19)14-7-8-15(16(13-14)20(22)23)18-9-3-1-4-10-18/h7-8,13H,1-6,9-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOMXVLCVUNTTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)N3CCCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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